

In-Depth Technical Guide: DC371739 for Hypercholesterolemia Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DC371739

Cat. No.: B15612985

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DC371739 is a novel, orally active small molecule inhibitor demonstrating significant potential in the management of hypercholesterolemia. Its unique mechanism of action, targeting the transcription factor HNF-1 α to downregulate both PCSK9 and ANGPTL3, sets it apart from existing lipid-lowering therapies. Preclinical studies in hamster and rhesus monkey models have shown marked reductions in total cholesterol (TC), LDL-cholesterol (LDL-C), and triglycerides (TG). Furthermore, a Phase I clinical trial (NCT04927221) has established its safety, tolerability, and favorable pharmacokinetic profile in humans, with promising efficacy in reducing key atherogenic lipids. This document provides a comprehensive technical overview of **DC371739**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support further research and development.

Mechanism of Action

DC371739 exerts its lipid-lowering effects through a novel mechanism that involves the direct binding to Hepatocyte Nuclear Factor 1-alpha (HNF-1 α), a key transcription factor predominantly expressed in the liver. This interaction impedes the transcriptional activation of two critical genes in lipid metabolism:

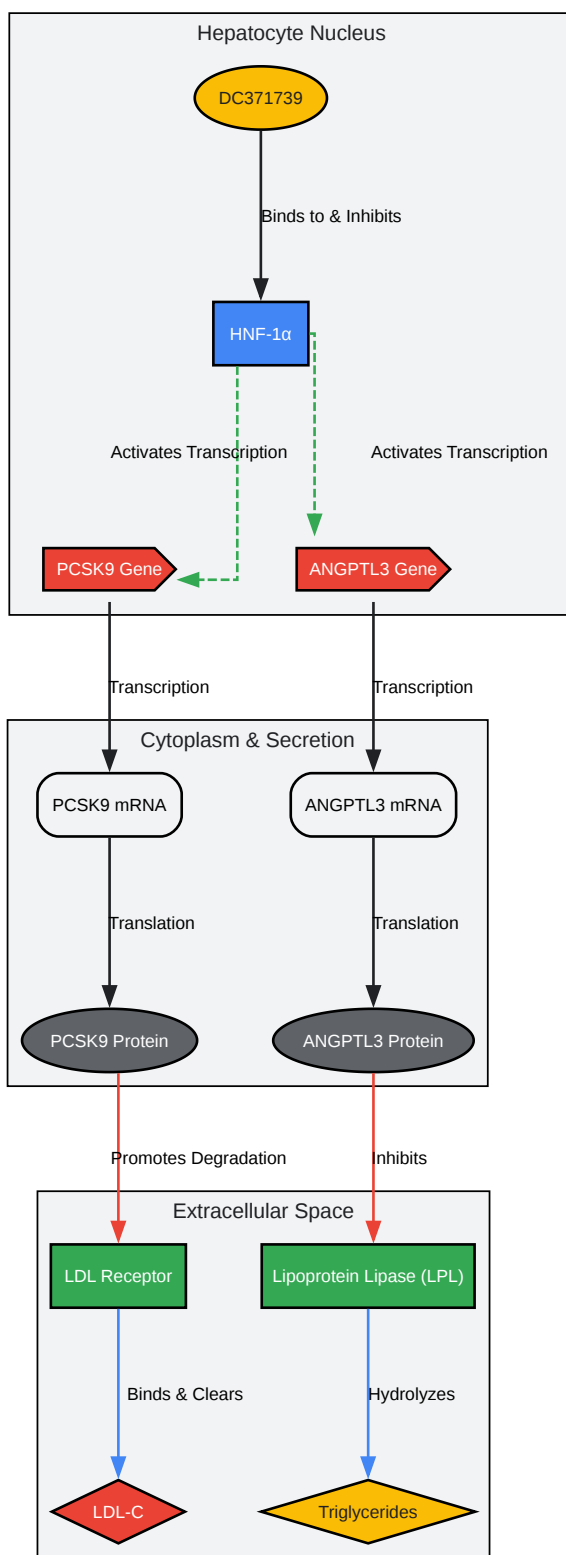
- Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): By inhibiting the transcription of PCSK9, **DC371739** prevents the PCSK9-mediated degradation of the LDL receptor (LDLR).

This leads to an increased number of LDLRs on the surface of hepatocytes, enhancing the clearance of LDL-C from the circulation.

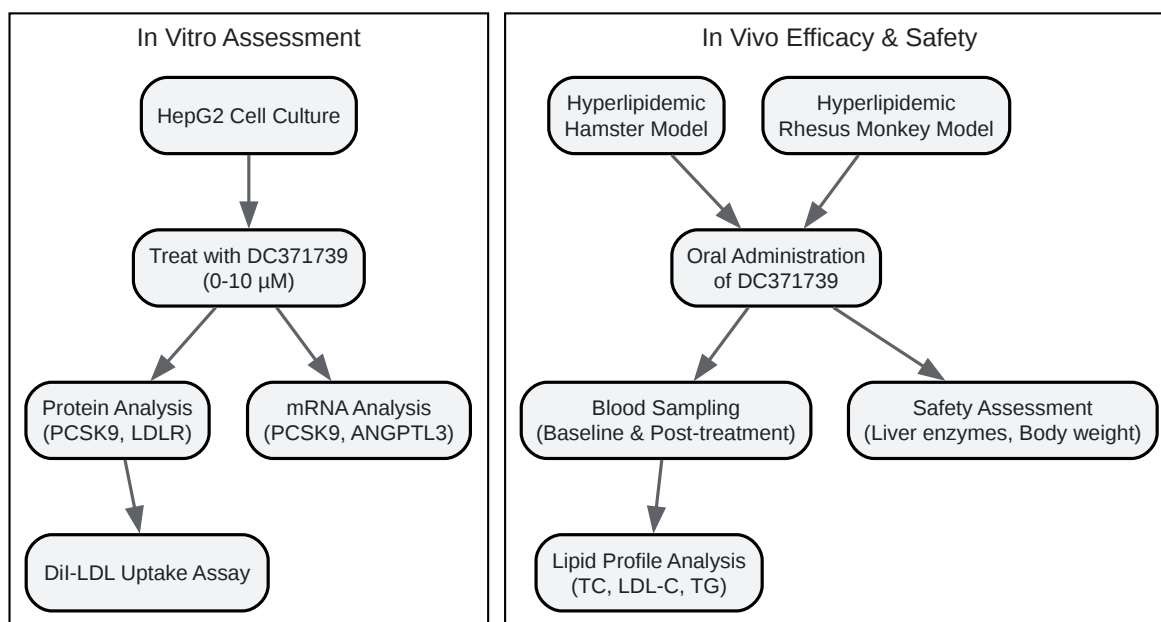
- Angiopoietin-like 3 (ANGPTL3): **DC371739** also suppresses the transcription of ANGPTL3. ANGPTL3 is an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By reducing ANGPTL3 levels, **DC371739** promotes the clearance of triglycerides.

This dual-targeting approach, affecting both LDL-C and triglyceride pathways, makes **DC371739** a promising therapeutic candidate for mixed dyslipidemia.

Signaling Pathway Diagram



Mechanism of Action of DC371739



Preclinical Evaluation Workflow for DC371739

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: DC371739 for Hypercholesterolemia Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15612985#dc371739-for-hypercholesterolemia-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com